GSK-LSD1 Dihydrochloride

Descripción general

Descripción

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) . It has been used in research to study various conditions, including sepsis-induced mortality and the activation of human immunodeficiency virus (HIV) latency . It has also been suggested as a therapeutic agent for severe COVID-19 patients .

Molecular Structure Analysis

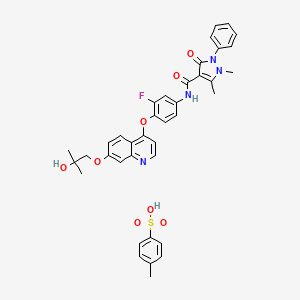

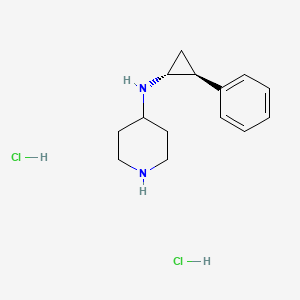

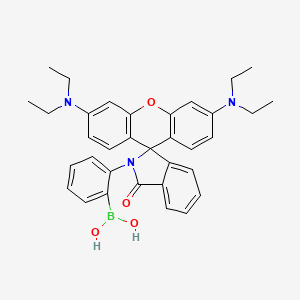

The molecular formula of GSK-LSD1 Dihydrochloride is C14H22Cl2N2 . The molecular weight is 289.24 .Chemical Reactions Analysis

GSK-LSD1 Dihydrochloride is known to inhibit LSD1 with an IC50 of 16 nM . It shows more than 1000 fold selectivity over other closely related FAD utilizing enzymes including LSD2, and monoamine oxidases MAO-A, MAO-B .Physical And Chemical Properties Analysis

GSK-LSD1 Dihydrochloride is soluble in water (50 mM) and DMSO (100 mM) .Aplicaciones Científicas De Investigación

Application in COVID-19 Treatment

Specific Scientific Field

Summary of the Application

GSK-LSD1, an LSD1 inhibitor, has been found to quash SARS-CoV-2-triggered cytokine release syndrome in-vitro .

Methods of Application

The study applied a mechanism by which phosphorylated lysine-specific demethylase 1 (LSD1) stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . Severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Results or Outcomes

Pro-inflammatory cytokines were significantly reduced when severe COVID-19 patients’ PBMCs were treated in-vitro with GSK-LSD1 .

Application in Cancer Therapy

Specific Scientific Field

Summary of the Application

LSD1 inhibitors, including GSK-LSD1, are currently undergoing clinical assessment for cancer therapy, particularly for small lung cancer cells (SCLC) and acute myeloid leukemia (AML) .

Methods of Application

The exact methods of application are not specified in the source .

Results or Outcomes

The exact results or outcomes are not specified in the source .

Application in Sepsis Study

Specific Scientific Field

Summary of the Application

GSK-LSD1 has been used as a lysine specific demethylase 1 (LSD1) inhibitor in mice to study sepsis-induced mortality .

Results or Outcomes

Application in Obesity and NAFLD Treatment

Specific Scientific Field

Summary of the Application

Systemic administration of an LSD1 inhibitor (GSK-LSD1) reduces food intake and body weight, ameliorates non-alcoholic fatty liver disease (NAFLD), and improves insulin sensitivity and glycemic control in mouse models of obesity .

Results or Outcomes

Application in HIV Latency Study

Specific Scientific Field

Summary of the Application

GSK-LSD1 has been used as an inhibitor to study if the effect of phenelzine activation of human immunodeficiency virus (HIV) latency is caused due to LSD1 .

Results or Outcomes

Application in Gene Expression Regulation

Specific Scientific Field

Summary of the Application

LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .

Results or Outcomes

Application in Phenelzine Activation Study

Specific Scientific Field

Results or Outcomes

Application in Cancer Cell Line Growth Inhibition

Specific Scientific Field

Summary of the Application

GSK-LSD1 Dihydrochloride is a potent and selective lysine specific demethylase 1 (LSD1) inhibitor. It exhibits >1000-fold selectivity for LSD1 over closely related enzymes including LSD2, MAO-1 and MAO-B. It has been used to inhibit cancer cell line growth in vitro .

Methods of Application

The exact methods of application are not specified in the source .

Results or Outcomes

The exact results or outcomes are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GSK-LSD1 Dihydrochloride | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

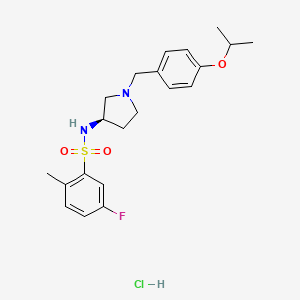

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)

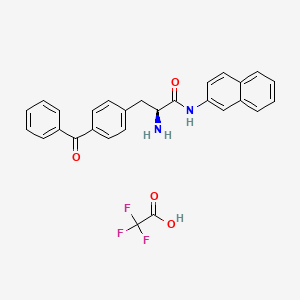

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)